Cyclohex-4-ene-1,2-dicarbonyl dichloride

Description

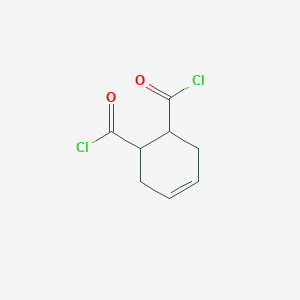

Cyclohex-4-ene-1,2-dicarbonyl dichloride (CAS: 52889-83-5) is an organochlorine compound with the molecular formula C₈H₈Cl₂O₂. Structurally, it features a cyclohexene ring substituted with two carbonyl chloride groups at the 1- and 2-positions. This configuration imparts high electrophilicity, making it a reactive intermediate in organic synthesis, particularly in acylations and polymerizations . Its dichloride groups enhance solubility in non-polar solvents like dichloroethane, which is frequently used in its synthesis .

Properties

CAS No. |

52890-05-8 |

|---|---|

Molecular Formula |

C8H8Cl2O2 |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

cyclohex-4-ene-1,2-dicarbonyl chloride |

InChI |

InChI=1S/C8H8Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-2,5-6H,3-4H2 |

InChI Key |

MBKDZSVQKQTAGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(C1C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction Route

This method involves a Diels-Alder cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring bearing cis-1,2-dicarboxylic acid or anhydride functionality, which is subsequently converted into the dichloride.

Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid or anhydride:

- The Diels-Alder reaction is performed between butadiene (generated in situ from butadiene sulfone by sulfur dioxide extrusion) and maleic anhydride.

- This reaction yields cis-cyclohex-4-ene-1,2-cis-dicarboxylic anhydride with high stereospecificity.

- The product can be purified by recrystallization or used directly.

-

- The dicarboxylic acid or anhydride intermediate is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride.

- This converts the carboxylic acid groups into reactive acyl chloride groups, yielding this compound.

- The Diels-Alder reaction provides stereochemical control, producing the cis-isomer predominantly.

- The chlorination step requires anhydrous conditions to prevent hydrolysis.

- Reaction conditions such as temperature and solvent choice are critical for yield optimization.

Representative Data from Literature:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diels-Alder Cycloaddition | Butadiene sulfone, maleic anhydride, xylene solvent, heat | ~77.6 | Produces cis-cyclohex-4-ene-1,2-dicarboxylic anhydride; racemic mixture formed |

| Chlorination to Dichloride | Thionyl chloride or oxalyl chloride, anhydrous solvent, reflux | Variable | Requires careful moisture exclusion; yields depend on reagent excess and reaction time |

This method is well-documented in advanced organic synthesis literature and laboratory experiments suitable for educational and research settings.

Direct Chlorination of Dicarboxylic Acid

An alternative approach starts from the isolated cis-cyclohex-4-ene-1,2-dicarboxylic acid, which is commercially available or synthesized as above. This acid is subjected directly to chlorination agents to form the dichloride.

- The dicarboxylic acid is dissolved in an inert solvent such as dichloromethane or chloroform.

- Excess thionyl chloride or oxalyl chloride is added slowly under anhydrous conditions.

- The reaction mixture is refluxed until gas evolution ceases (indicating conversion).

- The product is purified by distillation or recrystallization under inert atmosphere.

- Straightforward conversion with high selectivity.

- Well-understood reaction mechanism involving nucleophilic substitution of hydroxyl groups by chloride.

- Sensitive to moisture; hydrolysis leads to acid regeneration.

- Requires careful handling of corrosive chlorinating agents.

Halogenation of Cyclohexene Dicarbonyl Compounds

In some synthetic schemes, cyclohexene derivatives bearing keto or dicarbonyl groups are halogenated under controlled conditions to install the dichloride functionalities.

- Starting from cyclohexene-1,2-dione or related diketones.

- Treatment with reagents such as phosphorus pentachloride or thionyl chloride.

- Reaction conditions optimized to avoid over-chlorination or ring degradation.

This method is less commonly employed due to the availability of the Diels-Alder route but remains a viable alternative in specialized syntheses.

Reaction Mechanisms and Analytical Characterization

Mechanistic Insights

- The Diels-Alder reaction proceeds via a concerted pericyclic mechanism, forming the cyclohexene ring with cis stereochemistry.

- Chlorination of carboxylic acids involves nucleophilic attack of the carbonyl oxygen on the chlorinating agent, forming an acyl chloride intermediate and releasing gases such as sulfur dioxide or carbon monoxide.

- The electrophilic carbonyl chlorides in the final product are highly reactive towards nucleophiles, enabling further derivatization.

Analytical Techniques

- Melting Point (M.P.) : Used to assess purity of intermediates and final product.

- Infrared Spectroscopy (IR) : Characteristic carbonyl stretching frequencies confirm acyl chloride formation (~1800 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR provide structural confirmation and stereochemical information.

- Mass Spectrometry (MS) : Confirms molecular weight (~207 g/mol).

- Acid-Base Titration : Used for purity analysis of carboxylic acid intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Diels-Alder + Chlorination | Butadiene sulfone + Maleic anhydride | Heat, xylene; then thionyl chloride | Heating, reflux | ~77.6 | High stereoselectivity; well-studied | Requires multiple steps; moisture sensitive |

| Direct Chlorination | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | Thionyl chloride or oxalyl chloride | Anhydrous, reflux | High | Straightforward conversion | Corrosive reagents; moisture sensitive |

| Halogenation of Diketones | Cyclohexene-1,2-dione or derivatives | PCl5, SOCl2 | Controlled temperature | Moderate | Alternative route | Less common; potential side reactions |

Chemical Reactions Analysis

Types of Reactions

Cyclohex-4-ene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to cyclohex-4-ene-1,2-dicarboxylic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions

Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or hydrogen sulfide (H2S) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Substitution: Cyclohex-4-ene-1,2-dicarboxamide, cyclohex-4-ene-1,2-dicarboxylate, cyclohex-4-ene-1,2-dicarbothioate.

Reduction: Cyclohex-4-ene-1,2-dicarboxylic acid.

Addition: 1,2-dibromo-cyclohexane, 1-chloro-2-hydroxy-cyclohexane.

Scientific Research Applications

Cyclohex-4-ene-1,2-dicarbonyl dichloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS: N/A)

- Molecular Formula : C₈H₁₀O₄

- Key Differences : Replaces chloride groups with carboxylic acids.

- Reactivity : Less electrophilic due to the absence of chloride leaving groups. Primarily used in esterification or as a chelating agent.

- Solubility : Higher water solubility compared to the dichloride due to polar carboxyl groups .

1,2-Diisononyl Cyclohexane-1,2-dicarboxylate

Dichloride-Containing Compounds

1,2-Dichloroethane (CAS: 107-06-2)

- Molecular Formula : C₂H₄Cl₂

- Key Differences : A simple alkyl dichloride without carbonyl groups.

- Reactivity : Primarily a solvent or alkylating agent. Less reactive in acylations compared to cyclohex-4-ene-1,2-dicarbonyl dichloride.

- Safety: Highly volatile and toxic; classified as a carcinogen .

Organophosphorus Dichlorides (e.g., n-Butylcyclopentadienylzirconium Trichloride)

Amino/Hydroxy-Substituted Cyclohexane Derivatives

1-Amino-2-hydroxycyclohexanecarboxylic Acid (CAS: 197247-91-9)

Comparative Data Table

Q & A

Q. What are the common synthetic routes for Cyclohex-4-ene-1,2-dicarbonyl dichloride, and how do reaction conditions influence yield?

this compound is typically synthesized via Diels-Alder reactions between electron-deficient dienophiles (e.g., maleic anhydride) and conjugated dienes. The electron-withdrawing groups on maleic anhydride enhance reactivity by polarizing the π-system, facilitating cycloaddition . Yield optimization requires precise temperature control (e.g., 80–100°C), inert atmospheres to prevent side reactions, and stoichiometric excess of the diene. Post-reaction hydrolysis and chlorination (using thionyl chloride or PCl₅) are critical to convert the anhydride intermediate to the dichloride.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., cis/trans isomerism in the cyclohexene ring).

- IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching) validate functional groups.

- GC-MS/HPLC : For purity assessment, especially when synthesizing derivatives (e.g., Captan analogs) .

Q. What safety precautions are essential when handling this compound?

this compound is moisture-sensitive and releases HCl upon hydrolysis. Use anhydrous conditions, fume hoods, and PPE (gloves, goggles). Storage at 0–6°C in sealed containers minimizes degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in Diels-Alder syntheses of this compound be addressed?

Regioselectivity issues arise from competing endo/exo transition states. Computational modeling (DFT) can predict favored pathways, while Lewis acid catalysts (e.g., AlCl₃) stabilize the endo transition state, improving selectivity. Solvent polarity (e.g., dichloromethane vs. toluene) also modulates reaction kinetics .

Q. What methodologies resolve stereochemical ambiguities in this compound derivatives?

Advanced techniques include:

Q. How can kinetic stability under varying pH and temperature conditions be quantified?

Conduct accelerated degradation studies:

Q. What strategies mitigate side reactions during polymer synthesis using this dichloride?

In polycondensation reactions (e.g., with diols), side reactions like hydrolysis are minimized by:

Q. How are contradictions in reported synthetic yields reconciled?

Systematic validation is required:

- Reproducibility Trials : Replicate literature procedures with rigorous control of variables (e.g., solvent grade, stirring rate).

- Byproduct Analysis : LC-MS identifies impurities (e.g., oligomers or oxidized species).

- DoE (Design of Experiments) : Central composite designs optimize multivariable interactions (e.g., time, temperature, catalyst loading) .

Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed?

Limited in vivo data are available. Proposed studies:

Q. What advanced applications exist for this dichloride in materials science?

It serves as a precursor for:

- Photoactive Polymers : Incorporation into polyesters for UV-crosslinkable coatings.

- Coordination Complexes : React with transition metals (e.g., Rh) to form catalysts for asymmetric hydrogenation .

Methodological Challenges

Q. How can scaling up syntheses maintain purity while avoiding exothermic hazards?

Pilot-scale protocols recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.